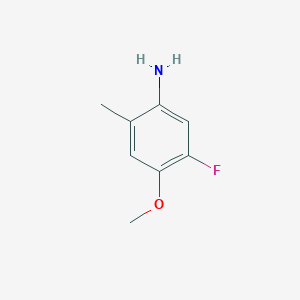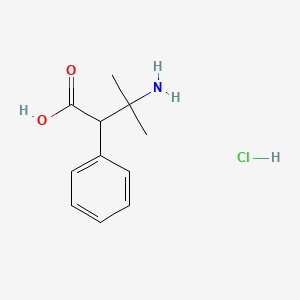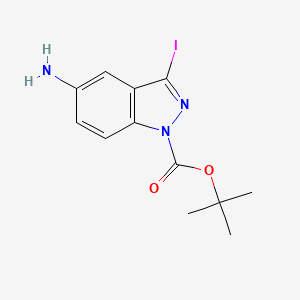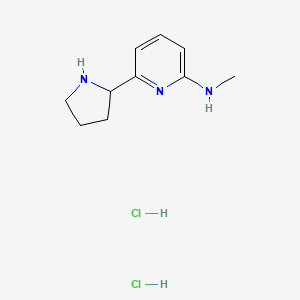
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride
Descripción general
Descripción
“N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring via a methylene bridge . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds similar to “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . For example, one synthesis method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The molecular structure of “N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride” is a powder that is stored at room temperature . The compound’s molecular weight is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride, is widely used in drug discovery due to its versatility and biological activity. It’s particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize bioactive molecules with target selectivity, which is crucial in developing treatments for human diseases.
Antibacterial Agents
Research indicates that variations in the N’-substituents of pyrrolidine derivatives can significantly affect antibacterial activity. For instance, increasing the size of the N’-substituent from ethyl to phenyl groups has been shown to enhance antibacterial properties . This suggests that N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride could be modified to develop potent antibacterial agents.
Anti-Fibrosis Therapeutics
Pyrimidine derivatives, which can be synthesized from compounds like N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride, have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce hydroxyproline content in cell culture, indicating potential as novel anti-fibrotic drugs .
Fungicidal Applications
Pyrimidinamine derivatives containing pyridin-2-yloxy moiety, which can be derived from the compound , have been studied for their fungicidal activities. These studies are crucial for agriculture and pharmaceutical industries, where controlling fungal growth is of paramount importance .
Synthesis of Heterocyclic Compounds
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride can serve as a starting material for the synthesis of various heterocyclic compounds. These compounds are essential in medicinal chemistry for creating libraries of molecules with potential biological activities .
Structural Diversity in Drug Design
The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug design. This diversity is beneficial for generating novel compounds with unique biological profiles, which is a key aspect of personalized medicine .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in the development of effective and targeted therapies .
Scaffold for Biologically Active Compounds
Lastly, the pyrrolidine scaffold is instrumental in the design of biologically active compounds. Its non-planarity and pseudorotation phenomena contribute to the unique binding characteristics of the resulting molecules, making it a valuable tool in the discovery of new drugs .
Propiedades
IUPAC Name |
N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDHRGWAYNOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



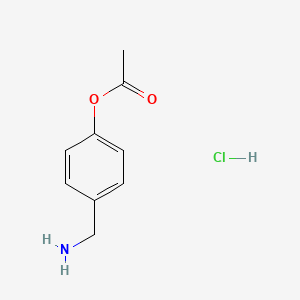
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)
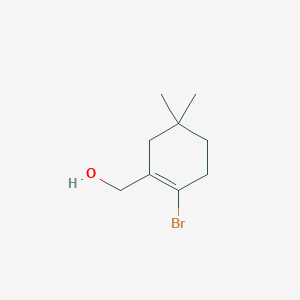

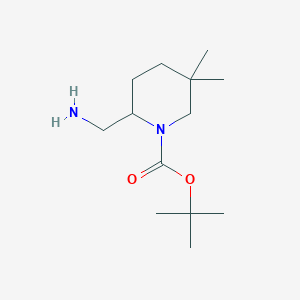
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
